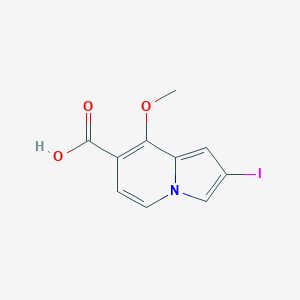

2-Iodo-8-methoxyindolizine-7-carboxylic acid

CAS No.:

Cat. No.: VC17451735

Molecular Formula: C10H8INO3

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8INO3 |

|---|---|

| Molecular Weight | 317.08 g/mol |

| IUPAC Name | 2-iodo-8-methoxyindolizine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | CQSLBLABTUJIHM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CN2C1=CC(=C2)I)C(=O)O |

Introduction

Synthesis of 2-Iodo-8-methoxyindolizine-7-carboxylic Acid

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for its synthesis are not extensively documented, general strategies for similar indolizine derivatives provide insight.

General Steps:

-

Formation of the Indolizine Core:

-

Indolizines are often synthesized via cyclization reactions involving pyridines or related precursors.

-

-

Introduction of Functional Groups:

-

Methoxy substitution at position 8 can be achieved through electrophilic aromatic substitution (e.g., methylation).

-

Iodination at position 2 requires selective halogenation using reagents like iodine monochloride or N-iodosuccinimide.

-

-

Carboxylation:

-

The carboxylic acid group is introduced via carboxylation reactions, such as Grignard or Kolbe-Schmitt processes.

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity.

-

Mass Spectrometry (MS): Verifies molecular weight and purity.

-

Ultraviolet-visible (UV-vis) Spectroscopy: Characterizes electronic transitions.

Chemical Reactivity

The functional groups in 2-Iodo-8-methoxyindolizine-7-carboxylic acid contribute to its diverse reactivity:

| Functional Group | Reactivity | Potential Transformations |

|---|---|---|

| Iodine | High | Nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Heck). |

| Methoxy | Moderate | Oxidation to hydroxyl groups or demethylation. |

| Carboxylic Acid | High | Esterification, amidation, or salt formation. |

Material Science:

The compound's unique electronic properties may enable applications in organic electronics or as precursors for advanced materials.

Comparative Analysis with Related Compounds

To highlight its uniqueness, here is a comparison with structurally related compounds:

| Compound Name | Structural Features | Key Properties |

|---|---|---|

| 2-Iodopyridine-3-carboxylic Acid | Iodine on pyridine ring | Strong acidity; used in coordination chemistry. |

| Indole-3-acetic Acid | Indole core with acetic acid | Plant growth hormone; precursor for auxins. |

| 5-Iodoindole | Iodination at position 5 | Potential anti-cancer activity; precursor in drug design. |

Research Gaps and Future Directions

-

Biological Studies:

-

Experimental data on binding affinities and cytotoxicity against cancer cell lines are needed.

-

Mechanistic studies on enzyme inhibition could elucidate therapeutic potential.

-

-

Synthetic Optimization:

-

Developing high-yield, scalable synthesis routes is crucial for industrial applications.

-

-

Material Applications:

-

Investigation into its electronic properties could reveal uses in semiconductors or sensors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume